5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid

Medicinal chemistry Drug design Physicochemical property optimization

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0, molecular formula C₁₀H₉N₃O₂S, molecular weight 235.26 g/mol) is a heterocyclic research building block comprising a thiazole core with a 5-methyl substituent, a pyridin-3-ylamino group at the 2-position, and a free carboxylic acid at the 4-position. Its computed XLogP3-AA is 2.0, with two hydrogen bond donors and six acceptors.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 1547201-90-0
Cat. No. B1411967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid
CAS1547201-90-0
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC2=CN=CC=C2)C(=O)O
InChIInChI=1S/C10H9N3O2S/c1-6-8(9(14)15)13-10(16-6)12-7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyQVMFVYCGSPVLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0) – Structural Identity and Procurement Baseline for Thiazole-Pyridine Hybrid Building Blocks


5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0, molecular formula C₁₀H₉N₃O₂S, molecular weight 235.26 g/mol) is a heterocyclic research building block comprising a thiazole core with a 5-methyl substituent, a pyridin-3-ylamino group at the 2-position, and a free carboxylic acid at the 4-position [1]. Its computed XLogP3-AA is 2.0, with two hydrogen bond donors and six acceptors [2]. The compound is commercially available at ≥95% purity (AKSci) or NLT 97% purity (MolCore) and is supplied as a non‑human research reagent .

Heterocyclic building block with free carboxylic acid enables direct amide coupling in fragment-based design
Pyridin-3-ylamino topology aligns with kinase inhibitor pharmacophore geometry
High purity specification supports reproducible synthetic transformations and assay workflows

Why Generic Substitution of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0) Is Scientifically Unreliable Without Quantitative Comparator Data


Compounds within the 2-aminothiazole-4-carboxylic acid family share a common scaffold but are not interchangeable because small modifications—addition or removal of a single methyl group, positional isomerism of the pyridine nitrogen, or esterification of the carboxylic acid—alter lipophilicity (XLogP3 spans 1.6 to 2.3 among the nearest comparators [1]), hydrogen-bonding geometry, metabolic stability, and chemical reactivity. Direct experimental comparison data for 5-methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid are extremely limited in the open literature [2]; therefore, the quantitative evidence presented below relies predominantly on class‑level inference and computed physicochemical differentiation, and users should interpret these findings as a structured decision‑support framework rather than a definitive selection based on head‑to‑head bioassay data.

5-Methyl Group Removal
Removing the 5-methyl substituent lowers lipophilicity and may shift membrane permeability profiles.
Pyridine Nitrogen Position
Pyridin-2-yl or -4-yl isomers alter hydrogen-bond geometry, potentially changing target selectivity.
Ester vs Free Acid
Ethyl ester analog requires hydrolysis prior to carboxyl-directed reactions, modifying synthetic efficiency and intermediate handling.

Quantitative Differentiation Evidence for 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0) Against Its Closest Analogs


Increased Predicted Lipophilicity (XLogP3 = 2.0) Relative to the Des‑Methyl Analog (XLogP3 = 1.6)

The 5‑methyl substituent on the thiazole ring of the target compound (CAS 1547201‑90‑0) raises its computed XLogP3‑AA from 1.6 to 2.0 compared directly with the des‑methyl analog 2‑(pyridin‑3‑ylamino)‑1,3‑thiazole‑4‑carboxylic acid (CAS 1283108‑40‑6) [1]. This 0.4 log unit increase corresponds to an approximately 2.5‑fold higher predicted partition coefficient, which is frequently associated with improved passive membrane permeability in cellular assays [2].

Predicted Lipophilicity
Class-level
XLogP3‑AA 2.0 vs 1.6 (Δ +0.4 vs des‑methyl)
Lipophilicity context supports permeability screening
No experimental log P data; computed values
Medicinal chemistry Drug design Physicochemical property optimization

Lipophilicity Fine‑Tuning: XLogP3 = 2.0 for the Target Falls Between the Des‑Methyl Analog (1.6) and the Pyridine‑Methyl Regioisomer (2.3)

In a three‑way comparison using PubChem‑computed XLogP3‑AA values, the target compound (2.0) is intermediate in lipophilicity between the more hydrophilic des‑methyl analog (1.6) and the more lipophilic regioisomer 2‑((5‑methylpyridin‑2‑yl)amino)thiazole‑4‑carboxylic acid (CAS 1176665‑06‑7, XLogP3 = 2.3) [1]. This provides a measurable basis for selecting a compound with a specific position on the lipophilicity continuum.

Lipophilicity Ranking
Reported
Target 2.0, Des‑methyl 1.6, Pyridine‑methyl regioisomer 2.3
Intermediate log P supports SAR property balancing
PubChem computed XLogP3‑AA, release 2021.05.07
Medicinal chemistry Structure‑property relationships Lead optimisation

Free Carboxylic Acid Functionality Enables Direct Conjugation Without a Deprotection Step, Unlike the Ethyl Ester Analog

The target compound bears a free carboxylic acid (C‑4 position), whereas the closely related ethyl ester 5‑methyl‑2‑(pyridin‑3‑ylamino)‑thiazole‑4‑carboxylic acid ethyl ester (CAS 1715248‑10‑4, MW 263.32 g/mol) requires an additional hydrolysis step before use in amide coupling or other carboxyl‑directed reactions [1]. This eliminates one synthetic transformation, reducing step count and improving overall yield when the free acid is the desired reactive handle.

Functional Group Availability
Class-level
Free ‑COOH vs ethyl ester; one fewer synthetic step
Direct conjugation reduces synthetic complexity
Standard amide coupling methodology
Synthetic chemistry Bioconjugation Fragment‑based drug discovery

Commercially Available at 97% Purity (NLT) from MolCore, Exceeding the 95% Specification of Some Comparator Vendors

MolCore lists the target compound at 'NLT 97%' purity, whereas the des‑methyl analog (CAS 1283108‑40‑6) is offered at 95% purity by several vendors [1]. A 2‑percentage‑point higher minimum purity specification reduces the burden of batch‑to‑batch variability and may lower the need for post‑purchase repurification in sensitive assays.

Purity Specification
Data to verify
NLT 97% (MolCore) vs 95% (des‑methyl)
Higher minimum purity may reduce repurification needs
Vendor-reported; analytical method not specified
Procurement Quality control Reproducibility

Pyridin‑3‑ylamino Connectivity Offers a Distinct H‑Bond Acceptor/Donor Geometry Compared to Pyridin‑2‑ylamino and Pyridin‑4‑ylamino Isomers

The nitrogen atom of the pyridine ring is positioned at the 3‑position relative to the amino linker, creating a specific angular geometry of hydrogen‑bond interactions. In the pyridyl aminothiazole class, the 3‑pyridyl isomer has been identified as a key determinant of kinase selectivity; for example, related 2‑(pyridin‑3‑ylamino)thiazole‑5‑carboxamide derivatives show IC₅₀ values as low as 6.70 nM against Src family kinases [1], whereas some 2‑pyridyl isomers exhibit altered target profiles. No quantitative selectivity data specific to the target compound are available.

Isomeric Geometry
Class-level
Pyridin‑3‑ylamino (meta‑N) vs 2‑yl/4‑yl isomers
3‑Pyridyl geometry may support kinase SAR consistency
No direct scaffold selectivity data; related analog 6.70 nM
Molecular recognition Kinase inhibitor design Protein‑ligand interactions

5‑Methyl Group on Thiazole Alters Steric Profile and Potential Metabolic Soft Spot Relative to the 5‑Unsubstituted Analog

The 5‑methyl substituent on the thiazole ring introduces steric bulk adjacent to the carboxylic acid. In the broader 2‑aminothiazole class, substituents at the thiazole 4‑ and 5‑positions have been shown to modulate antiprion activity: the analog (5‑methylpyridin‑2‑yl)‑[4‑(3‑phenylisoxazol‑5‑yl)‑thiazol‑2‑yl]‑amine (27) achieved an EC₅₀ of 0.94 µM in prion‑infected neuroblastoma cells and a brain concentration of ~25 µM after oral dosing in mice [1]. The 5‑methyl group on the target compound may similarly influence both metabolic stability and target engagement, though direct data for this scaffold are absent.

5‑Methyl Steric Effect
Class-level
5‑Methyl vs des‑methyl; class exemplar EC₅₀ 0.94 µM
Methyl group may support CNS exposure research; requires scaffold-specific validation
No direct head‑to‑head metabolic or brain penetration data
Metabolism ADME Drug discovery

Optimal Research and Procurement Scenarios for 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid (CAS 1547201-90-0)


Kinase Inhibitor Fragment Library Design Requiring a 3‑Pyridylaminothiazole Scaffold with Free Carboxylic Acid

Medicinal chemistry groups constructing fragment libraries for kinase targets can deploy the target compound directly as a fragment hit or as a synthetic intermediate. Its free carboxylic acid allows immediate amide coupling to a diverse amine set without a preliminary ester hydrolysis step . The pyridin‑3‑ylamino topology matches the geometry observed in known Chk1 and Src kinase inhibitors [1], making it a rational inclusion in targeted panels for ATP‑competitive kinase screening.

SAR Exploration of Thiazole 5‑Substituent Effects on Lipophilicity and Membrane Permeability

When systematically varying substitution on the thiazole ring, researchers can use the target compound as the 'methyl‑on' comparator alongside its des‑methyl analog (CAS 1283108‑40‑6). The computed XLogP3 difference of +0.4 log units (2.0 vs 1.6) provides a quantifiable basis for assessing the impact of the methyl group on passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayers [2].

Synthetic Methodology Development for Heterocyclic Carboxylic Acid Derivatives

The compound serves as a test substrate for new amidation, esterification, or decarboxylative coupling reactions, particularly those that require tolerance of a pyridine basic nitrogen and a thiazole ring. The availability of the free acid in 97% purity (NLT) minimizes interference from unknown contaminants during reaction optimization and allows reliable yield determination .

Chemical Probe Synthesis Targeting CNS Enzymes Where Moderate Lipophilicity (XLogP3 ≈ 2.0) Is Desirable

Based on class‑level evidence that 2‑aminothiazoles with moderate lipophilicity can achieve therapeutically relevant brain concentrations [3], the target compound's XLogP3 of 2.0 places it within the favorable range for CNS drug‑likeness (typically 1‑4). Chemistry teams developing brain‑penetrant chemical probes may select this scaffold over the less lipophilic des‑methyl analog (XLogP3 1.6) or the more lipophilic pyridine‑methyl regioisomer (XLogP3 2.3).

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library construction
Free carboxylic acid for direct conjugation; 3‑pyridylamino geometry
ATP‑competitive kinase screening SAR
Thiazole 5‑substituent SAR permeability studies
Computed lipophilicity ranking
Permeability assay correlation (PAMPA / Caco‑2)
Heterocyclic carboxylic acid methodology development
High purity and free acid form
Reaction optimization with minimized impurity interference
CNS enzyme chemical probe synthesis
Moderate computed lipophilicity
Brain exposure research; requires validation
Quote Request

Request a Quote for 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.